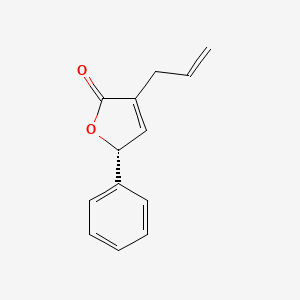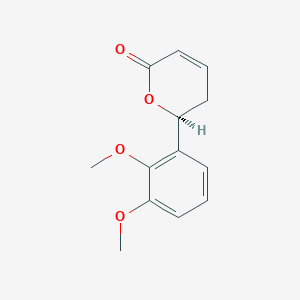![molecular formula C20H16O2 B14182658 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one CAS No. 923026-42-0](/img/structure/B14182658.png)
1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one is an organic compound characterized by its unique structure, which includes both alkyne and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylacetylene and 4-phenylbut-3-yn-2-one.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Ether Formation: The key step involves the formation of an ether linkage through a nucleophilic substitution reaction, where the alkyne group of 4-methylphenylacetylene reacts with the carbonyl group of 4-phenylbut-3-yn-2-one.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and maintain the necessary reaction conditions.
Purification: The product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alkenes or alkanes.
Substitution Products: Various substituted ethers.
科学的研究の応用
1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential biological activity and use in drug development.
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
作用機序
The mechanism by which 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors, depending on its specific application.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes.
類似化合物との比較
- 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 1,4-Benzenedicarboxaldehyde, 2,5-bis[[3-(4-methylphenyl)-2-propyn-1-yl]oxy]
Uniqueness: 1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one is unique due to its combination of alkyne and ether functional groups, which provide distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile modifications and functionalization, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
923026-42-0 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
1-[3-(4-methylphenyl)prop-2-ynoxy]-4-phenylbut-3-yn-2-one |
InChI |
InChI=1S/C20H16O2/c1-17-9-11-19(12-10-17)8-5-15-22-16-20(21)14-13-18-6-3-2-4-7-18/h2-4,6-7,9-12H,15-16H2,1H3 |
InChIキー |
KHAPKKIXXKBCAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CCOCC(=O)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


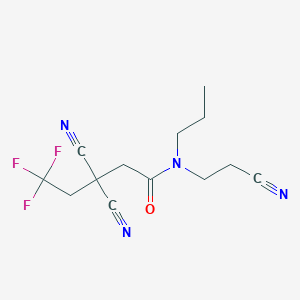
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
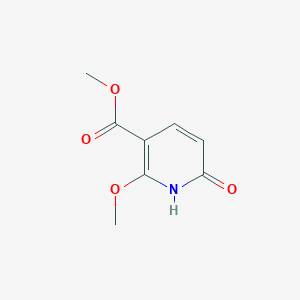
![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
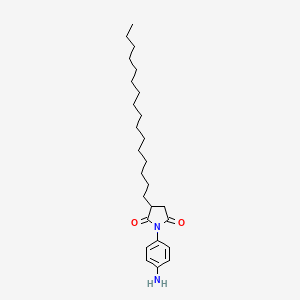
![1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14182614.png)
![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)
![Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-](/img/structure/B14182636.png)
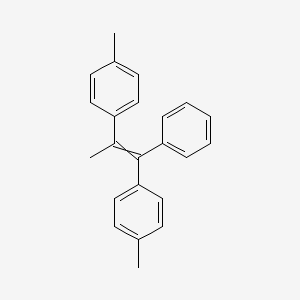

![2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B14182657.png)
